![molecular formula C17H15N7O B2850411 5-methyl-N-phenyl-7-pyridin-4-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 443329-63-3](/img/structure/B2850411.png)
5-methyl-N-phenyl-7-pyridin-4-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to the class of organic compounds known as tetrazolopyrimidines . These are aromatic heterocyclic compounds containing a tetrazole ring fused to a pyrimidine ring. Tetrazole is a five-membered ring consisting of two nitrogen atoms and three carbon atoms .
Molecular Structure Analysis
The molecular structure of similar compounds is characterized by a fused ring system containing a tetrazole ring and a pyrimidine ring . The exact structure would depend on the positions of the methyl, phenyl, and pyridinyl substituents.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar functional groups (like the tetrazole and pyrimidine rings) would likely make the compound polar and potentially soluble in polar solvents .Wissenschaftliche Forschungsanwendungen
Antitubercular Activity
The imidazole moiety, which is structurally similar to the tetrazolo[1,5-a]pyrimidine core of SMR000019709, has shown promising antitubercular properties . Given the structural similarities, SMR000019709 could be explored for its potential efficacy against tuberculosis. Research could focus on synthesizing derivatives and evaluating their activity against Mycobacterium tuberculosis in vitro and in vivo.
Cancer Therapeutics
Compounds with the pyrazolo[3,4-d]pyrimidine scaffold have been identified as novel CDK2 inhibitors, which are crucial in cancer treatment . SMR000019709, with its related structure, may serve as a lead compound for developing new anticancer agents targeting CDK2/cyclin A2, with studies focusing on its cytotoxic activities against various cancer cell lines.
Heavy Metal Sorption
The use of porphyrins in constructing nanomaterials for sorbent capacity towards heavy metals has been reported . SMR000019709 could be investigated for its ability to form metal-organic frameworks (MOFs) that might enhance the sorption of heavy metals from environmental samples.
Antibacterial Properties
Imidazole derivatives have been widely recognized for their antibacterial activity . SMR000019709 could be synthesized and tested against a range of bacterial strains to determine its spectrum of antibacterial efficacy, possibly leading to the development of new antibiotics.
Neuroprotective Effects
Compounds structurally related to SMR000019709 have been used to induce Parkinson’s disease in animal models for studying neuroprotective effects . SMR000019709 could be evaluated for its potential neuroprotective properties, particularly in models of neurodegenerative diseases.
Antiviral Applications
Imidazole-containing compounds, which share a heterocyclic structure with SMR000019709, have shown antiviral activities . Research could be directed towards synthesizing SMR000019709 derivatives and assessing their efficacy against various viral pathogens, including emerging viruses.
Wirkmechanismus
Target of Action
Similar compounds have been known to target various enzymes and receptors, contributing to their broad range of biological activities .
Mode of Action
Compounds with similar structures have been known to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
Similar compounds have been known to have various pharmacokinetic properties that impact their bioavailability .
Result of Action
Similar compounds have been known to have various effects at the molecular and cellular level .
Action Environment
Similar compounds have been known to be influenced by various environmental factors .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-methyl-N-phenyl-7-pyridin-4-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N7O/c1-11-14(16(25)20-13-5-3-2-4-6-13)15(12-7-9-18-10-8-12)24-17(19-11)21-22-23-24/h2-10,15H,1H3,(H,20,25)(H,19,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRYZMQIQIBCUFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NN=N2)N1)C3=CC=NC=C3)C(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.